![molecular formula C23H24F3N3O4S B2356155 7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1042134-64-4](/img/structure/B2356155.png)
7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
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Overview
Description
7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a useful research compound. Its molecular formula is C23H24F3N3O4S and its molecular weight is 495.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS: 1042134-64-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H24F3N3O4S, with a molecular weight of 495.52 g/mol. The compound features a unique tetrahydropyrroloquinoxaline core structure modified with a morpholinosulfonyl and a trifluoromethylbenzyl group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydropyrroloquinoxaline compounds exhibit significant antimicrobial properties. While specific data on this compound's efficacy is limited, related compounds have shown promising results against various pathogens.
- Minimum Inhibitory Concentration (MIC) : Related compounds in the class have demonstrated MIC values as low as 0.12 µg/mL against Staphylococcus aureus and other resistant strains, suggesting potential effectiveness for this compound in similar contexts .
The biological activity is hypothesized to involve the inhibition of key bacterial enzymes or pathways. For instance:
- FtsZ Inhibition : Some related compounds act as inhibitors of FtsZ, a protein essential for bacterial cell division. This suggests that the compound may disrupt bacterial proliferation through similar mechanisms .
Case Studies
While direct case studies on this specific compound are scarce, several studies on structurally similar compounds provide insights into its potential applications:
- Antibacterial Efficacy : A study on benzamide derivatives showed significant antibacterial activity against multidrug-resistant strains with structural similarities to our compound. The introduction of trifluoromethyl groups was noted to enhance potency significantly .
- In Vivo Models : In vivo studies of related compounds demonstrated efficacy in murine models of infection, indicating that this class of compounds may be viable candidates for further development in treating bacterial infections .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of tetrahydropyrroloquinoxaline derivatives:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with trifluoromethyl groups possess enhanced antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups appears to increase the efficacy of these compounds against various microbial pathogens .
Anticancer Potential
The compound’s structural features may also contribute to its anticancer properties. Quinoxaline derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that modifications to the quinoxaline core can lead to increased cytotoxicity against different cancer cell lines, suggesting a pathway for further development into anticancer agents .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. The morpholino and sulfonyl groups are hypothesized to contribute to the modulation of neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Properties
IUPAC Name |
7-morpholin-4-ylsulfonyl-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O4S/c24-23(25,26)17-4-1-3-16(13-17)15-29-21-14-18(34(31,32)27-9-11-33-12-10-27)6-7-19(21)28-8-2-5-20(28)22(29)30/h1,3-4,6-7,13-14,20H,2,5,8-12,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUZZESXKVAPOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)S(=O)(=O)N4CCOCC4)CC5=CC(=CC=C5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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